molecular formula C9H8ClN3O2 B14024049 2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid

2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid

Cat. No.: B14024049
M. Wt: 225.63 g/mol
InChI Key: YTDYZVJXWWIQMT-UHFFFAOYSA-N
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Description

2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid is a heterocyclic compound that belongs to the imidazo[1,5-B]pyridazine family. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under various conditions, including multicomponent reactions, condensation reactions, and intramolecular cyclizations .

Industrial Production Methods

Industrial production methods for this compound often employ large-scale condensation reactions and oxidative coupling strategies to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,5-B]pyridazines .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid stands out due to its specific substitution pattern and the presence of a carboxymethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

2-(2-chloro-7-methylimidazo[1,5-b]pyridazin-5-yl)acetic acid

InChI

InChI=1S/C9H8ClN3O2/c1-5-11-6(4-9(14)15)7-2-3-8(10)12-13(5)7/h2-3H,4H2,1H3,(H,14,15)

InChI Key

YTDYZVJXWWIQMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1N=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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